molecular formula C5H6BrN B1374661 1-(Bromomethyl)cyclopropane-1-carbonitrile CAS No. 98730-78-0

1-(Bromomethyl)cyclopropane-1-carbonitrile

Cat. No.: B1374661
CAS No.: 98730-78-0
M. Wt: 160.01 g/mol
InChI Key: XWUVFNLWVDQBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C5H6BrN. It is characterized by a cyclopropane ring substituted with a bromomethyl group and a nitrile group. This compound is used in various chemical syntheses and has significant applications in scientific research .

Preparation Methods

The synthesis of 1-(Bromomethyl)cyclopropane-1-carbonitrile typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropylmethyl ketones or aldehydes with bromine and a nitrile source such as malononitrile or ethyl cyanoacetate in the presence of a base like triethylamine (Et3N). This reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product .

Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Bromomethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bromine, triethylamine, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(Bromomethyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(Bromomethyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and utility in various chemical and research applications.

Properties

IUPAC Name

1-(bromomethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN/c6-3-5(4-7)1-2-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUVFNLWVDQBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278811
Record name 1-(Bromomethyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98730-78-0
Record name 1-(Bromomethyl)cyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98730-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)cyclopropanecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.